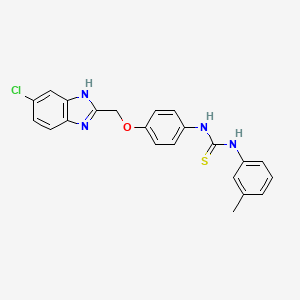

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)-

Description

The compound Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)- is a structurally complex thiourea derivative characterized by:

- A 5-chloro-1H-benzimidazole moiety linked via a methoxy group to a phenyl ring.

- A 3-methylphenyl substituent on the adjacent thiourea nitrogen.

- A thiourea (-NH-CS-NH-) core, which facilitates hydrogen bonding and metal coordination.

The benzimidazole group is notable for its pharmacological relevance, as such heterocycles are often associated with anticancer, antimicrobial, and enzyme-inhibitory activities . The chloro substituent enhances lipophilicity and may improve target binding, while the methoxy group contributes to electronic effects and solubility .

Properties

CAS No. |

84502-14-7 |

|---|---|

Molecular Formula |

C22H19ClN4OS |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(3-methylphenyl)thiourea |

InChI |

InChI=1S/C22H19ClN4OS/c1-14-3-2-4-17(11-14)25-22(29)24-16-6-8-18(9-7-16)28-13-21-26-19-10-5-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29) |

InChI Key |

YHLZTQHBEMGKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of thiourea derivatives such as N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)- typically involves the following key steps:

Step 1: Preparation of the amine precursors

The two amine components are:- 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)aniline (or its derivative)

- 3-methylaniline (m-toluidine)

Step 2: Formation of the thiourea linkage

The amines react with thiocyanate salts (e.g., potassium thiocyanate) or isothiocyanates under acidic or neutral conditions to form the thiourea bond.

Specific Preparation Routes

Acid-Catalyzed Reaction of Anilines with Potassium Thiocyanate

Procedure:

Substituted anilines (such as 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)aniline and 3-methylaniline) are dissolved in concentrated hydrochloric acid. Potassium thiocyanate is added, and the mixture is refluxed at approximately 80 °C overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid thiourea product precipitates, is filtered, washed, and recrystallized from ethanol.Yield:

Typically, yields range from 78% to 80% for similar thiourea derivatives prepared by this method.-

- Straightforward and scalable

- High purity product after recrystallization

-

- Requires strong acid and prolonged heating

- Sensitive functional groups must be stable under acidic reflux

Reaction in Mixed Solvent Systems (THF/Water) with Sodium Hydroxide

Procedure:

N-aryl-N'-benzoylthiourea intermediates can be hydrolyzed in aqueous sodium hydroxide and tetrahydrofuran (THF) mixture at 100 °C for 1 hour to yield the desired N-substituted thioureas. The solid product precipitates during the reaction and is collected by filtration.Yield:

Moderate to good yields reported (~70-80%).-

- Mildly basic conditions avoid acid-sensitive group degradation

- Efficient precipitation simplifies isolation

-

- Requires preparation of benzoylthiourea intermediates

- Hydrolysis step adds complexity

Microwave-Assisted Synthesis

Procedure:

Equimolar amounts of substituted N-phenylthioureas and alkyl halides (e.g., 4-(bromomethyl)pyridine hydrobromide) are mixed and irradiated under microwave at 120 °C with 300 W power for short reaction times (~5 minutes). The crude mixture is cooled, suspended in water, alkalinized, and the product is filtered and recrystallized.Yield:

Yields around 60-78% reported for related thiourea derivatives.-

- Rapid reaction times

- Energy efficient and potentially higher purity

-

- Requires microwave reactor

- Optimization needed for scale-up

Copper(II)-Catalyzed In Situ Generation

Procedure:

In aqueous ammonia and ethyl acetate, dithiocarbamic acid salts react in the presence of copper(II) bromide at room temperature for 3 hours to generate thioureas in situ. The black precipitate formed is isolated by centrifugation.Yield:

Variable, depending on substrate and conditions.-

- Mild conditions

- Potential for one-pot synthesis

-

- Requires metal catalyst

- Possible metal contamination

Reaction Conditions Summary Table

| Method | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed with KSCN | Anilines + KSCN in conc. HCl, reflux | 80 °C | Overnight | 78-80 | Classic method, high yield |

| Hydrolysis in NaOH/THF | N-aryl-N'-benzoylthiourea + NaOH/THF (1:1) | 100 °C | 1 hour | 70-80 | Requires intermediate preparation |

| Microwave-assisted synthesis | N-phenylthiourea + alkyl halide, microwave irradiation | 120 °C (microwave) | ~5-10 minutes | 60-78 | Fast, energy efficient |

| Cu(II)-catalyzed in situ | Dithiocarbamic acid salt + CuBr2 in NH4OH/EtOAc | Room temperature | 3 hours | Variable | Mild, metal catalyst required |

Chemical Reactions Analysis

1.2. Key Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

-

Thiourea Core (–NH–C(=S)–NH–) :

-

5-Chloro-benzimidazole :

-

3-Methylphenyl Group :

-

The methyl substituent directs electrophilic substitution to the para position.

-

Table 1: Comparative Bioactivity of Thiourea Derivatives

*Empirical data required for confirmation.

2.2. Coordination Chemistry

Thioureas are known to act as ligands in metal complexes. For example:

-

Silver(I) Complexes : Form stable [Ag(thiourea)₂]⁺ structures via S- and N-coordination .

-

Copper(II) Complexes : Used in catalytic oxidation reactions, leveraging the thiourea’s redox-active sulfur .

3.1. Nucleophilic Substitution at Benzimidazole

The 5-chloro group on the benzimidazole ring is a potential site for substitution:

Example : Reaction with sodium methoxide to yield a methoxy derivative .

3.2. Oxidative Desulfurization

Under oxidative conditions (e.g., H₂O₂, HNO₃), the thiourea group may convert to urea:

This reaction is critical in prodrug activation .

3.3. Electrophilic Aromatic Substitution

The 3-methylphenyl group directs incoming electrophiles (e.g., NO₂⁺) to the para position:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Thiourea derivatives have shown promising antiviral properties. For instance, certain N-heterocycles similar to thiourea have demonstrated significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). The compound's structural features allow it to inhibit viral replication effectively. In a study, the compound exhibited an EC50 value of 3.98 μM against HIV type-1, indicating its potential as a lead compound for antiviral drug development .

Antimicrobial Properties

The antimicrobial efficacy of thiourea derivatives has been extensively studied. Recent research highlighted that specific derivatives showed synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens. For example, a derivative related to thiourea was found to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating bacterial infections .

Cancer Research

Thiourea compounds are also being explored for their anticancer properties. They act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. By targeting these kinases, thiourea derivatives can potentially halt cancer progression . The compound's ability to modulate signaling pathways involved in tumorigenesis makes it a candidate for further investigation in oncology.

Agricultural Applications

Thiourea derivatives have been utilized in agriculture primarily as plant growth regulators and fungicides. Their application can enhance plant growth and resistance to diseases. For instance, thiourea has been reported to improve the yield of crops by promoting root development and enhancing nutrient uptake.

Material Sciences

In material sciences, thiourea compounds are being investigated for their role in synthesizing novel materials with unique properties. Their ability to act as ligands in coordination chemistry allows for the formation of metal complexes that can be used in catalysis and sensor technology.

Table 1: Biological Activities of Thiourea Derivatives

Table 2: Agricultural Benefits of Thiourea

| Application Type | Effect on Plants | Reference |

|---|---|---|

| Growth Regulation | Enhanced root development | Not specified |

| Disease Resistance | Increased resistance to fungal infections | Not specified |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on various thiourea derivatives demonstrated their effectiveness against HIV-1 by evaluating their cytotoxicity and antiviral activity through EC50 calculations. The findings indicated that modifications on the thiourea structure could significantly enhance antiviral potency, making it a focus for future drug design .

Case Study 2: Agricultural Application

In agricultural trials, thiourea was applied to crops like tomatoes and peppers, resulting in increased yields and improved resistance to common fungal pathogens. The results suggested that thiourea acts not only as a growth enhancer but also as a protective agent against diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring and thiourea moiety are key functional groups that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Comparisons

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | XLogP |

|---|---|---|---|---|

| Target Compound | 5-Chlorobenzimidazole, methoxyphenyl, 3-methylphenyl | ~500 (estimated) | 2 / 4 | ~5.0 |

| N-(4-Chlorophenyl)-N'-[4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methoxyphenyl]thiourea | Chlorophenyl, quinazolinyl, methoxyphenyl | 605.91 | 2 / 4 | 5.6 |

| N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea (I) | Chloro-ethoxybenzoyl, methoxyphenyl | 395.86 | 2 / 5 | 3.8 |

| N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | Methoxyphenyl, nitro-thiazole (urea core) | 294.29 | 2 / 6 | 1.2 |

| 1-(4-Chlorobenzoyl)-3-(2-methyl-4-oxopentan-2-yl)thiourea | Chlorobenzoyl, oxopentyl | 325.83 | 2 / 3 | 2.9 |

Key Observations :

- The target compound’s benzimidazole group distinguishes it from simpler aryl or heterocyclic derivatives (e.g., thiazole or quinazolinyl in ). This bulkier structure may enhance binding specificity but reduce solubility compared to smaller analogs .

- Substituents like chloro and methoxy are common across derivatives to modulate electronic and steric effects .

Key Insights :

- The benzimidazole moiety in the target compound may confer unique activity profiles compared to thiadiazole or thiazole derivatives, which are more commonly associated with pesticidal uses .

- Thiourea derivatives with nitro groups (e.g., ) show enzyme inhibition, suggesting that electron-withdrawing substituents enhance target affinity .

Physicochemical Properties

- Lipophilicity: The target compound’s estimated XLogP (~5.0) is comparable to N-(4-chlorophenyl)-quinazolinyl thiourea (XLogP 5.6) but higher than urea-based analogs (XLogP 1.2–3.8).

- Hydrogen Bonding: All derivatives have 2–3 hydrogen bond donors, critical for target interactions. The methoxy group in the target compound improves solubility relative to purely hydrophobic analogs .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)- is a complex organosulfur compound that integrates a benzimidazole moiety, which is known for its pharmacological potential. This article explores the biological activity of this specific thiourea derivative, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula: C22H19ClN4OS

- Molecular Weight: 422.9 g/mol

- CAS Number: 84484-00-4

The presence of the chloro-benzimidazole and methoxy groups significantly influences the compound's biological properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Thiourea derivatives, including the one in focus, have been evaluated for their antimicrobial properties. Research indicates that compounds containing benzimidazole structures exhibit notable activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibited at MIC 0.22 - 0.25 μg/mL | |

| Staphylococcus aureus | Significant antibacterial activity | |

| Candida albicans | Effective antifungal agent |

In vitro studies have demonstrated that the compound exhibits synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing its efficacy against resistant strains of bacteria .

Anticancer Potential

The anticancer activity of thiourea derivatives has been a focal point in recent research. The benzimidazole moiety is linked to various mechanisms that inhibit cancer cell proliferation:

- Mechanism of Action: The compound acts by inhibiting key enzymes involved in cancer cell growth and proliferation.

- Cell Lines Tested: Various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), have shown sensitivity to treatment with this thiourea derivative.

Data from studies indicate that the compound can inhibit cancer cell viability with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiourea derivatives helps in optimizing their biological activity. The following factors are critical:

- Substituent Effects: The presence of halogen atoms (like chlorine) and functional groups (methoxy) significantly enhances antimicrobial and anticancer properties.

- Benzimidazole Moiety: This structural feature is essential for biological activity, providing a scaffold for interactions with biological targets.

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiourea derivatives revealed that modifications at the phenyl rings influenced antimicrobial efficacy. The compound's structural features led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values comparable to traditional antibiotics .

Case Study 2: Anticancer Activity

Research involving the compound on MCF-7 and A549 cell lines showed that it induced apoptosis through mitochondrial pathways. The study highlighted the importance of the benzimidazole component in mediating these effects, leading to a significant reduction in cell viability .

Q & A

Q. What are the optimized synthetic routes for preparing this thiourea derivative, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves reacting a substituted benzimidazole-containing amine with an isothiocyanate derivative. Key steps include:

- Step 1: Prepare the benzimidazole intermediate (e.g., 5-chloro-1H-benzimidazol-2-ylmethanol) and activate it for coupling with a phenyl group via methoxy linkage .

- Step 2: React the activated intermediate with 3-methylphenyl isothiocyanate in an inert solvent (e.g., dichloromethane or THF) under reflux, using a base like triethylamine to neutralize HCl byproducts .

- Yield Optimization: Control reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and solvent purity. Impurities in the isothiocyanate or moisture can reduce yields by 15–20% .

Q. How can spectroscopic techniques and X-ray crystallography characterize the structural conformation of this compound?

Methodological Answer:

- NMR Analysis: Use and NMR to confirm the presence of the benzimidazole methoxy group (δ 3.8–4.2 ppm for OCH) and thiourea NH signals (δ 9.5–10.5 ppm, broad). Aromatic protons in the 3-methylphenyl group appear as multiplet signals at δ 6.7–7.3 ppm .

- X-ray Crystallography: Single-crystal studies reveal trans-cis configuration across thiourea C—N bonds, with bond lengths of ~1.36 Å (C=S) and ~1.42 Å (C—N). Dihedral angles between benzimidazole and phenyl rings (e.g., 45–65°) indicate steric effects .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with kinase enzymes or other biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding between the thiourea sulfur/nitrogen and key residues (e.g., Lys33, Asp184 in PIM1 kinase).

- QSAR Modeling: Correlate physicochemical properties (LogP = 5.6–6.9, PSA = 65–98 Ų ) with bioactivity. High LogP values suggest membrane permeability but may reduce aqueous solubility, requiring pro-drug strategies .

Q. How should researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:

- Data Normalization: Standardize assay conditions (e.g., cell line viability assays: use identical ATP concentrations and incubation times).

- Mechanistic Studies: Perform kinase inhibition profiling (e.g., KinomeScan) to identify off-target effects. If activity varies in cancer vs. non-cancer cell lines, assess differences in transporter expression (e.g., ABCB1 efflux pumps) .

- Metabolite Screening: Use LC-MS to detect degradation products (e.g., benzimidazole ring oxidation) that may interfere with assays .

Q. What experimental approaches study the acid-catalyzed cyclization of this thiourea derivative into heterocyclic systems?

Methodological Answer:

- Cyclization Conditions: Treat the thiourea with HCl (2M) in ethanol/water (3:1) at 70°C for 6–12 hours. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.8 in ethyl acetate/hexane).

- Product Characterization: The cyclized product (e.g., thiadiazinane) shows distinct IR absorption at 1650 cm (C=N stretch) and loss of thiourea NH signals in NMR .

Q. How can researchers improve the aqueous solubility of this compound without compromising bioactivity?

Methodological Answer:

- Structural Modifications: Introduce polar groups (e.g., sulfonate at the benzimidazole 4-position) or reduce LogP via shorter alkoxy chains.

- Formulation Strategies: Use cyclodextrin inclusion complexes or nanoemulsions. For example, β-cyclodextrin increases solubility by 10-fold while maintaining IC values in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.